molecular formula C9H14ClNS B3085915 [(3-Methylthiophen-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158382-32-1

[(3-Methylthiophen-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B3085915
CAS RN: 1158382-32-1
M. Wt: 203.73 g/mol
InChI Key: GIHCQQZLBVZXFI-UHFFFAOYSA-N
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Description

“(3-Methylthiophen-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1240566-41-9 . It has a molecular weight of 206.76 . The IUPAC name for this compound is N-((3-methyl-1H-1lambda3-thiophen-2-yl)methyl)propan-2-amine hydrochloride .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.76 . It is stored at temperatures between 28 C . The physical form of this compound is not specified in the search results . For a comprehensive analysis of its physical and chemical properties, more specific data would be needed.

Scientific Research Applications

Responsive DNA-Binding Polymers

A study by Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, demonstrating its ability to bind DNA and form polyplexes. This conjugated polymer's interaction with DNA suggests its potential use as a theranostic gene delivery vehicle, highlighting a significant application in gene therapy and molecular diagnostics Carreon, A. C., Santos, W., Matson, J. B., & So, R. (2014). Polymer Chemistry, 5, 314-317.

Crystallography and Molecular Interactions

Shivalingegowda et al. (2017) focused on the synthesis, characterization, and structural elucidation of a compound closely related to the query molecule, using spectroscopic techniques and X-ray diffraction. This research provides insights into the crystalline structure and molecular interactions, serving as a foundation for developing materials with tailored properties Shivalingegowda, N., Ming, L., Jamalis, J., Kumar, C. S., & Lokanath, N. K. (2017). Chemical Data Collections, 58-67.

Antibacterial Studies

Mehta (2016) described the synthesis and antibacterial activity evaluation of novel heterocyclic compounds. This research indicates the chemical's potential in developing new antibacterial agents, addressing the need for novel treatments against resistant bacteria Mehta, K. (2016). Silpakorn University Science and Technology Journal, 10, 27-31.

Spectroscopic and Quantum Chemical Studies

Fatma et al. (2017) synthesized a novel compound through Michael addition, analyzing its crystal structure and molecular properties using spectroscopic and theoretical methods. This study enhances the understanding of molecular geometry and electronic properties, useful for designing materials with specific functions Fatma, S., Bishnoi, A., Verma, A., Singh, R., & Srivastava, A. (2017). Journal of Molecular Structure, 1139, 338-352.

Fluorescent Probes for Metal Ions and Amino Acids

Guo et al. (2014) synthesized new polythiophene-based conjugated polymers for selective sensing of Hg2+ and Cu2+ ions, demonstrating their application as fluorescent probes. This research is pivotal for environmental monitoring and biomedical diagnostics, providing tools for detecting metal ions and amino acids in aqueous solutions Guo, C., Yang, X., Yang, X.-P., Zhu, W., Pei, M., & Zhang, G. (2014). Sensors and Actuators B: Chemical, 205, 345-351.

Safety and Hazards

The safety information available indicates that this compound has associated hazards, as indicated by the GHS05 and GHS07 pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-3-5-10-7-9-8(2)4-6-11-9;/h3-4,6,10H,1,5,7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHCQQZLBVZXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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